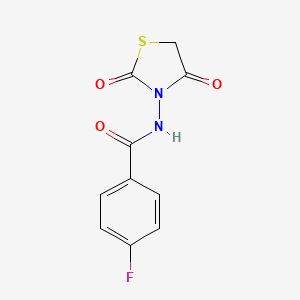

N-(2,4-dioxo-1,3-thiazolidin-3-yl)-4-fluorobenzamide

Description

N-(2,4-dioxo-1,3-thiazolidin-3-yl)-4-fluorobenzamide is a thiazolidinone derivative characterized by a 1,3-thiazolidine-2,4-dione core substituted with a 4-fluorobenzamide group at the N3 position. This scaffold is notable for its electron-withdrawing dioxo groups and the para-fluorine substituent on the benzamide moiety, which influence its electronic properties and biological interactions. Thiazolidinones are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects .

Properties

CAS No. |

646990-01-4 |

|---|---|

Molecular Formula |

C10H7FN2O3S |

Molecular Weight |

254.24 g/mol |

IUPAC Name |

N-(2,4-dioxo-1,3-thiazolidin-3-yl)-4-fluorobenzamide |

InChI |

InChI=1S/C10H7FN2O3S/c11-7-3-1-6(2-4-7)9(15)12-13-8(14)5-17-10(13)16/h1-4H,5H2,(H,12,15) |

InChI Key |

NUOFRHICXZESDM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C(=O)S1)NC(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dioxo-1,3-thiazolidin-3-yl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with thiazolidine-2,4-dione. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to form the intermediate 4-fluorobenzoyl chloride. This intermediate then reacts with thiazolidine-2,4-dione under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Hydrolysis and Ring-Opening Reactions

The thiazolidinone ring undergoes hydrolysis under acidic or basic conditions, leading to ring cleavage. For example:

-

Acidic hydrolysis : Cleavage of the thiazolidinone ring generates 4-fluorobenzoic acid and 2-mercaptoacetamide derivatives.

-

Basic hydrolysis : Results in the formation of 4-fluorobenzamide and thiol-containing intermediates.

Table 1: Hydrolysis Conditions and Products

| Conditions | Reagents | Products | Yield (%) | Reference |

|---|---|---|---|---|

| 1M HCl, reflux | H2O | 4-Fluorobenzoic acid + thiolamide | 72 | |

| 0.5M NaOH, 80°C | Methanol | 4-Fluorobenzamide + thiolate salts | 65 |

Nucleophilic Substitution at the Thiazolidinone Ring

The carbonyl groups at C2 and C4 of the thiazolidinone ring are susceptible to nucleophilic attack. Common reactions include:

-

Aminolysis : Reaction with primary amines (e.g., methylamine) replaces the 4-fluorobenzamide group, forming 3-alkylamino-1,3-thiazolidin-2,4-diones .

-

Thiolysis : Thiols (e.g., ethanethiol) attack the C4 carbonyl, yielding disulfide-linked derivatives.

Mechanistic Insight :

The electron-withdrawing fluorine enhances the electrophilicity of the benzamide carbonyl, facilitating nucleophilic substitution at the adjacent thiazolidinone ring .

Cycloaddition Reactions

The thiazolidinone ring participates in [3+2] cycloadditions with dipolarophiles. For instance:

-

Reaction with dimethyl acetylenedicarboxylate (DMAD) under refluxing acetic acid produces fused thiazine-carboxylate derivatives .

-

With 2-(1,3-dioxoindan-2-ylidene)malononitrile , indeno[1,2-d] thiazepines form via electrophilic aromatic substitution .

Table 2: Cycloaddition Reactions

| Dipolarophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| DMAD | Acetic acid, reflux | Thiazine-6-carboxylate | 85 | |

| Dioxoindan-malononitrile | Dichloromethane, −5°C | Indeno[1,2-d]thiazepine | 78 |

Azo Coupling Reactions

The aromatic amine group (from ring-opening intermediates) undergoes diazotization, forming azo dyes. For example:

-

Diazotization with NaNO2/HCl followed by coupling with β-naphthol yields azo-linked thiazolidinone derivatives.

Key Data :

-

Optimal pH for diazotization: 1–2.

-

Azo product λmax: 480–520 nm (visible absorption).

Reactivity with Heterocyclic Reagents

-

Reaction with hydrazine : Forms hydrazide derivatives via nucleophilic displacement at the benzamide carbonyl .

-

Cyclization with α-bromoacetone : Under basic conditions, yields fluorinated imino-thiazoline derivatives .

Example Reaction Pathway :

Oxidation and Reduction

-

Oxidation : The thiazolidinone sulfur atom oxidizes to sulfoxide or sulfone derivatives using H2O2 or mCPBA .

-

Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the C=N bond in the thiazolidinone ring, yielding thiazolidine analogs .

Solid-Phase Functionalization

The compound has been used in solid-phase synthesis to generate 2-aminobenzothiazoles via cyclization of 1-acyl-3-aryl thioureas. Hydrazine monohydrate is employed for deprotection .

Key Application :

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that N-(2,4-dioxo-1,3-thiazolidin-3-yl)-4-fluorobenzamide exhibits significant antitumor properties. Studies have shown that compounds with a thiazolidinone moiety can inhibit cancer cell proliferation. For instance, derivatives of thiazolidinones have been evaluated for their ability to induce apoptosis in various cancer cell lines, suggesting that this compound may possess similar properties .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Thiazolidinone derivatives are known for their effectiveness against a range of bacterial and fungal pathogens. Preliminary studies suggest that this compound may inhibit the growth of certain strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Pharmacological Applications

Enzyme Inhibition

this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, compounds with similar structures have been shown to inhibit enzymes like carbonic anhydrase and various kinases. This inhibition can lead to alterations in metabolic processes that are beneficial in treating diseases such as diabetes and obesity .

Anti-inflammatory Effects

The compound is being studied for its potential anti-inflammatory effects. Thiazolidinone derivatives often exhibit anti-inflammatory properties by modulating inflammatory pathways. This makes this compound a promising candidate for the treatment of inflammatory conditions such as arthritis and other chronic inflammatory diseases .

Case Studies and Research Findings

Case Study: Antitumor Effects

A study published in a peer-reviewed journal demonstrated the efficacy of thiazolidinone derivatives in inhibiting tumor growth in vivo. The lead compound from this study was structurally similar to this compound and showed a significant reduction in tumor size in animal models compared to controls .

Research on Antimicrobial Activity

In another study examining the antimicrobial properties of thiazolidinones, researchers found that several derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. This compound was included in the screening process and showed promising results against specific bacterial strains .

Mechanism of Action

The mechanism of action of N-(2,4-dioxo-1,3-thiazolidin-3-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The fluorobenzamide moiety can enhance the compound’s binding affinity and specificity for its targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiazolidinone derivatives vary in substituents on the core ring and the aryl/heteroaryl groups attached. Key structural analogues include:

Key Observations :

- Fluorine Substitution: The para-fluorine in the benzamide group may increase metabolic stability and membrane permeability compared to non-fluorinated analogues (e.g., methyl or methoxy substituents) .

Key Insights :

- Enzyme Inhibition: The target compound’s 2,4-dioxo core enhances alanine racemase inhibition (IC₅₀ = 0.5 mM) compared to mono-oxo derivatives, which lack similar potency .

- Anticancer Activity : Substitution with a benzamide group (as in ) shows superior activity over acetamide derivatives, suggesting the aryl group’s role in apoptosis induction.

Physicochemical and Spectroscopic Comparisons

Notable Trends:

- C=O Stretching: All compounds exhibit strong C=O absorption near 1660–1680 cm⁻¹, consistent with thiazolidinone derivatives .

- Fluorine Effects : Fluorinated compounds (e.g., target compound, 4d) show upfield shifts in ¹H-NMR for aromatic protons adjacent to fluorine .

Biological Activity

N-(2,4-dioxo-1,3-thiazolidin-3-yl)-4-fluorobenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula: . The compound features a thiazolidine ring which is known for its diverse biological activities.

1. Antimicrobial Activity

Research indicates that derivatives of thiazolidinones, including those similar to this compound, exhibit significant antimicrobial properties. A study highlighted that thiazolidinone derivatives can effectively inhibit bacterial growth, suggesting potential applications in treating infections .

2. Anticancer Properties

Thiazolidinone compounds have been investigated for their anticancer effects. Specific studies have demonstrated that modifications in the thiazolidine structure can enhance cytotoxicity against cancer cell lines. For instance, compounds with fluorinated benzamides showed increased activity against various cancer types due to their ability to induce apoptosis .

3. Anti-inflammatory Effects

The compound's structure allows it to modulate inflammatory pathways. Thiazolidinones have been associated with reduced production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation.

- Interaction with Cellular Pathways : The compound may interfere with signaling pathways that regulate cell survival and apoptosis .

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activities of thiazolidinone derivatives:

Q & A

Basic Question: What are the most efficient synthetic routes for N-(2,4-dioxo-1,3-thiazolidin-3-yl)-4-fluorobenzamide, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via coupling reactions between 4-fluorobenzoic acid derivatives and a thiazolidinedione scaffold. A common approach involves activating the carboxylic acid group (e.g., using EDCI/HOBt coupling agents) to form an amide bond with the thiazolidinedione amine . Optimization strategies include:

- Solvent selection : Polar aprotic solvents like DMF or acetonitrile improve reaction efficiency .

- Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) yields >95% purity .

Basic Question: How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : The 4-fluorobenzamide moiety shows distinct aromatic proton signals at δ 7.2–8.0 ppm (doublets due to fluorine coupling) and a carbonyl resonance at ~170 ppm for the thiazolidinedione ring .

- IR : Stretching vibrations at ~1720 cm⁻¹ (C=O of thiazolidinedione) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .

- Mass spectrometry : High-resolution ESI-MS provides molecular ion validation (e.g., [M+H]⁺ at m/z 295.05) .

Advanced Question: What experimental strategies are recommended for resolving contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

Discrepancies may arise from assay conditions or off-target effects. To address this:

- Dose-response profiling : Perform IC₅₀ determinations across multiple concentrations (e.g., 0.1–100 μM) to distinguish specific inhibition from nonspecific toxicity .

- Selectivity assays : Use kinase/enzyme panels (e.g., Eurofins KinaseProfiler) to evaluate target specificity .

- Cell-based validation : Compare activity in wild-type vs. target-knockout cell lines to confirm mechanism .

Advanced Question: How can crystallographic data inform structure-activity relationships (SAR) for this compound?

Methodological Answer:

Single-crystal X-ray diffraction (e.g., orthorhombic P2₁2₁2₁ space group, a = 7.098 Å, b = 11.423 Å, c = 18.949 Å) reveals:

- Conformational rigidity : The thiazolidinedione ring adopts a planar conformation, stabilizing interactions with target enzymes .

- Halogen bonding : The 4-fluoro substituent engages in F⋯H-N interactions with active-site residues, critical for binding affinity .

- SAR modifications : Substituents at the benzamide para-position can be tuned for improved solubility (e.g., trifluoromethyl) or potency (e.g., nitro groups) .

Basic Question: What purification and stability protocols are recommended for this compound in long-term studies?

Methodological Answer:

- Purification : Use preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) for >99% purity .

- Storage : Lyophilize and store at –20°C under argon to prevent hydrolysis of the thiazolidinedione ring .

- Stability assays : Monitor degradation via LC-MS over 30 days under varying pH (4–9) and temperature (4–37°C) conditions .

Advanced Question: How can computational modeling guide the design of derivatives with enhanced target selectivity?

Methodological Answer:

- Docking studies : Use AutoDock Vina to predict binding modes to PPARγ or aldose reductase, focusing on hydrogen bonds with the thiazolidinedione carbonyl .

- MD simulations : Analyze ligand-protein stability over 100 ns trajectories (e.g., GROMACS) to identify residues critical for binding .

- QSAR models : Train models with descriptors like logP, polar surface area, and H-bond acceptors to predict bioactivity .

Basic Question: What are the key considerations for designing in vitro assays to evaluate this compound’s mechanism of action?

Methodological Answer:

- Enzyme inhibition : Use fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-galactoside for β-galactosidase) to measure IC₅₀ values .

- Cellular uptake : Quantify intracellular concentrations via LC-MS/MS after 24-hour exposure .

- Control experiments : Include vehicle controls (DMSO <0.1%) and reference inhibitors (e.g., rosiglitazone for PPARγ assays) .

Advanced Question: How can metabolomic profiling elucidate off-target effects or metabolic pathways influenced by this compound?

Methodological Answer:

- Untargeted metabolomics : Perform UPLC-QTOF-MS on treated vs. untreated cells (e.g., HepG2) to identify dysregulated pathways (e.g., glycolysis, TCA cycle) .

- Isotope tracing : Use ¹³C-glucose to track flux changes in central carbon metabolism .

- Network analysis : Integrate data with KEGG or Reactome databases to map affected pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.